



Application Notes and Protocols for Cefetamet Sodium Susceptibility Testing

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Compound of Interest		
Compound Name:	Cefetamet sodium	
Cat. No.:	B1668831	Get Quote

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Disclaimer: **Cefetamet sodium** is a third-generation oral cephalosporin that is not included in the current antimicrobial susceptibility testing (AST) guidelines from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols and interpretive criteria detailed below are based on historical research and general standardized AST methodologies. These should be used for research purposes only and are not intended for clinical decision-making. Researchers should consider validating these methods for their specific applications.

Introduction

Cefetamet is the active metabolite of the prodrug cefetamet pivoxil. As a third-generation cephalosporin, it exhibits a broad spectrum of activity against many Gram-negative bacteria, including beta-lactamase producing strains of Haemophilus influenzae and Moraxella catarrhalis, as well as Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae. [1][2] It is generally less active against Gram-positive organisms like Staphylococcus aureus.[3] Accurate and reproducible methods for determining the susceptibility of bacterial isolates to Cefetamet are crucial for research and development of this antimicrobial agent.

This document provides detailed protocols for two primary methods of antimicrobial susceptibility testing for **Cefetamet sodium**: Broth Microdilution for determining the Minimum



Inhibitory Concentration (MIC) and Kirby-Bauer Disk Diffusion for assessing susceptibility based on zones of inhibition.

Quantitative Data Summary

The following tables summarize historical data on the in-vitro activity of Cefetamet against various bacterial species. These values are provided for reference and to guide the setup of experimental concentration ranges.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Cefetamet

Bacterial Species	MIC50 (μg/mL)	MIC90 (μg/mL)
Escherichia coli	0.25	1
Klebsiella pneumoniae	0.12	0.25
Proteus mirabilis	0.25	1
Haemophilus influenzae	≤0.06	≤0.06
Moraxella catarrhalis	0.5	1
Streptococcus pneumoniae	8	16
Streptococcus pyogenes	≤0.06	0.12
Staphylococcus aureus (MSSA)	8	16

Data compiled from historical research articles. These are not official breakpoints.

Table 2: Proposed Zone Diameter Interpretive Criteria for Cefetamet (10 µg disk)[4][5]



Zone Diameter (mm)	Interpretation (Proposed)	Corresponding MIC Breakpoint (µg/mL)
≥ 21	Susceptible	≤ 8
18 - 20	Intermediate	16
≤ 17	Resistant	≥ 32

These are preliminary criteria from a 1987 study and are NOT current CLSI or EUCAST standards.

Experimental Protocols

The following are detailed protocols for performing antimicrobial susceptibility testing with **Cefetamet sodium**, adapted from current CLSI and EUCAST standard documents.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of Cefetamet that inhibits the visible growth of a bacterium in vitro.

Materials:

- Cefetamet sodium analytical standard powder
- Appropriate solvent (e.g., sterile distilled water)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Incubator (35°C ± 2°C)
- Pipettes and sterile tips

Protocol:



- Preparation of Cefetamet Stock Solution:
 - Aseptically weigh a precise amount of Cefetamet sodium powder.
 - Reconstitute in a sterile solvent to create a high-concentration stock solution (e.g., 1280 μg/mL). Ensure complete dissolution.
 - Further dilute this stock solution to create a working solution for plate preparation.
- Preparation of Microtiter Plates:
 - Dispense 50 μL of CAMHB into each well of a 96-well plate.
 - Add 50 μL of the Cefetamet working solution to the first well of each row to be tested, creating a starting concentration (e.g., 64 μg/mL).
 - Perform serial twofold dilutions by transferring 50 μL from the first well to the second, mixing, and continuing this process across the plate to achieve a desired concentration range (e.g., 64 μg/mL to 0.06 μg/mL). Discard 50 μL from the last well.
- Inoculum Preparation:
 - From a pure culture on an agar plate (18-24 hours growth), select 3-5 well-isolated colonies.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
 - \circ Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
- Inoculation and Incubation:
 - o Inoculate each well of the prepared microtiter plate with 50 μ L of the final bacterial inoculum. This will result in a final volume of 100 μ L per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

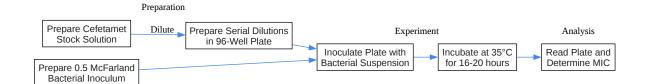


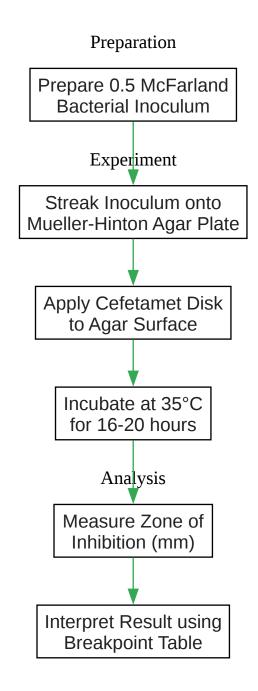




- Include a growth control well (no Cefetamet) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
- Result Interpretation:
 - After incubation, examine the plates for bacterial growth (indicated by turbidity).
 - The MIC is the lowest concentration of Cefetamet at which there is no visible growth.









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